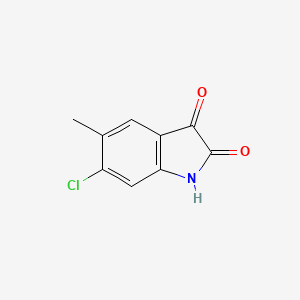

6-Chloro-5-methylisatin

描述

Significance of the Isatin (B1672199) Scaffold in Medicinal Chemistry and Organic Synthesis

Isatin (1H-indole-2,3-dione), a naturally occurring compound first isolated in 1841, is a prominent heterocyclic scaffold in medicinal chemistry and organic synthesis. ajprd.com Its unique structure, featuring an indole (B1671886) core with ketone and γ-lactam moieties, provides a versatile platform for chemical modifications. ajprd.comresearchgate.net This structural versatility allows for the synthesis of a vast array of derivatives, making isatin a privileged starting material for developing new therapeutic agents and other biologically important molecules. researchgate.netijpronline.com

The significance of the isatin scaffold is underscored by the broad spectrum of pharmacological activities its derivatives exhibit. These activities include anticancer, antimicrobial, antiviral, anticonvulsant, anti-inflammatory, analgesic, anti-HIV, antitubercular, and antioxidant properties. researchgate.netijpronline.comijpsr.com The isatin core can be readily modified at several positions, primarily at the nitrogen atom (N-1) and the carbon atoms of the benzene (B151609) ring (C-5 and C-7), as well as through reactions at the C-3 carbonyl group. researchgate.nettaylorfrancis.com These modifications are crucial for tuning the molecule's biological activity and optimizing its pharmacokinetic profile.

In organic synthesis, isatin is a valuable building block for creating more complex heterocyclic systems. nih.gov It undergoes a variety of chemical reactions, such as N-alkylation, N-acylation, oxidation, and condensation reactions. ajprd.com These reactions have been used to synthesize a range of other important compounds, including 2-oxindoles, tryptanthrin, and spiro-fused heterocycles, many of which have their own significant biological activities. researchgate.netnih.gov The reactivity of the C-3 carbonyl group, in particular, allows for the introduction of diverse substituents, leading to the generation of large libraries of compounds for drug discovery screening. nih.gov

Overview of Substituted Isatins in Drug Discovery and Development

The strategic modification of the isatin scaffold, creating what are known as substituted isatins, is a cornerstone of its application in drug discovery. nih.gov By adding different functional groups to the core isatin structure, researchers can systematically explore structure-activity relationships (SAR) to develop compounds with enhanced potency and selectivity for specific biological targets. nih.govmdpi.com

Substitutions on the aromatic ring of the isatin nucleus have been shown to be particularly important. For instance, the introduction of halogen atoms, such as chlorine, at the C-5 and C-6 positions can significantly influence the compound's biological profile. nih.gov Studies have shown that 5-halogenation can lead to a marked enhancement in antibacterial activity. nih.gov Similarly, substitutions at the C-5 position have been explored for their potential to develop anticancer agents that target mechanisms like tubulin polymerization. mdpi.com

The development of isatin-based drugs often involves creating hybrid molecules where the isatin scaffold is combined with other known pharmacophores. nih.gov An example of this is the creation of isatin-thiosemicarbazone derivatives, which have shown promising antiviral and tuberculostatic activity. nih.gov Methisazone, an early antiviral drug, is a notable example of a successful isatin derivative. nih.gov

The following table provides a brief overview of how substitutions on the isatin ring can influence biological activity, based on various research findings.

| Substitution Position | Substituent Type | Observed Biological Activity Enhancement | Example of Derivative Class |

| N-1 | Alkyl groups, Mannich bases | Antibacterial, Antiviral, Tuberculostatic | N-Mannich bases nih.govnih.gov |

| C-3 | Thiosemicarbazones, Oximes | Anticancer, Antiviral, Antitubercular | Isatin-thiosemicarbazones mdpi.comnih.gov |

| C-5 | Halogens (e.g., Chloro) | Antibacterial, Anticancer | 5-Halogenated isatins nih.govmdpi.com |

| C-5 | Morpholino sulfonyl | Anticancer | 5-(morpholino sulfonyl) isatin derivatives mdpi.com |

The systematic exploration of such substitutions allows medicinal chemists to fine-tune the properties of isatin-based compounds, leading to the discovery of novel drug candidates for a wide range of diseases. nih.gov The compound 6-Chloro-5-methylisatin is one such example of a disubstituted isatin, featuring both a chloro and a methyl group on the benzene ring, suggesting its potential for specific biological activities based on the established principles of isatin chemistry. chemscene.comresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-chloro-5-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNPCCKRVLBASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619844 | |

| Record name | 6-Chloro-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96187-75-6 | |

| Record name | 6-Chloro-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 5 Methylisatin and Its Analogues

Classical Synthetic Routes to Isatins and their Applicability to Substituted Systems

Several classical methods for isatin (B1672199) synthesis have been developed, each with its own advantages and limitations, particularly when applied to the synthesis of unsymmetrically substituted derivatives.

Sandmeyer Synthesis and its Limitations in Regioselectivity

The Sandmeyer synthesis, one of the oldest and most widely used methods, typically involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. dergipark.org.trnih.gov This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin. dergipark.org.trnih.gov

The general reaction scheme is as follows:

Step 1: Formation of Isonitrosoacetanilide: Aniline reacts with chloral hydrate and hydroxylamine hydrochloride.

Step 2: Cyclization: The isolated isonitrosoacetanilide is treated with concentrated sulfuric acid. rsc.org

While effective for simple and some substituted anilines, the Sandmeyer synthesis suffers from a significant drawback when using meta-substituted anilines: the potential for the formation of a mixture of regioisomers. wikipedia.org For the synthesis of 6-chloro-5-methylisatin, the required starting material would be 4-chloro-3-methylaniline. The cyclization of the corresponding isonitrosoacetanilide can theoretically proceed to two different positions on the aromatic ring, leading to the formation of both this compound and 4-chloro-5-methylisatin. The regiochemical outcome is influenced by both steric and electronic effects of the substituents. The chloro and methyl groups have differing directing effects, which can lead to poor selectivity and challenging purification processes. The harsh acidic conditions of the cyclization step can also be a limitation for substrates with sensitive functional groups. dergipark.org.tr

Table 1: Examples of Substituted Isatins Synthesized via the Sandmeyer Method

| Starting Aniline | Substituents | Product(s) | Reference |

| p-chloroaniline | 4-chloro | 5-chloroisatin (B99725) | banglajol.info |

| 2-fluoroaniline | 2-fluoro | 7-fluoroisatin | biomedres.us |

| m-toluidine | 3-methyl | Mixture of 4-methylisatin and 6-methylisatin | wikipedia.org |

Stolle Synthesis

The Stolle synthesis offers an alternative route that can be advantageous for certain substituted isatins. This method involves the condensation of a primary or secondary aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is subsequently cyclized in the presence of a Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). biomedres.uschemicalbook.com

The key steps in the Stolle synthesis are:

Acylation: The aniline is acylated with oxalyl chloride to form an N-aryloxamic acid chloride.

Intramolecular Friedel-Crafts Cyclization: The intermediate undergoes an intramolecular cyclization catalyzed by a Lewis acid to form the isatin ring. wikipedia.org

For the synthesis of this compound, 4-chloro-3-methylaniline would be reacted with oxalyl chloride. The subsequent Friedel-Crafts cyclization is directed by the substituents on the aniline ring. While the Stolle synthesis can offer better yields and milder conditions compared to the Sandmeyer method for certain substrates, regioselectivity can still be a concern with unsymmetrically substituted anilines, potentially leading to a mixture of isomeric products. biomedres.us

Gassman Synthesis

The Gassman synthesis provides another versatile approach to isatins, proceeding through an oxindole (B195798) intermediate. nmc.gov.inresearchgate.net This multi-step, one-pot reaction involves the treatment of an aniline with tert-butyl hypochlorite to form an N-chloroaniline. This is followed by the addition of a β-keto thioether, which, after rearrangement and cyclization, yields a 3-methylthio-oxindole. Subsequent oxidation of the oxindole furnishes the desired isatin. nmc.gov.inresearchgate.net

The reaction mechanism can be summarized as:

N-Chlorination: Formation of an N-chloroaniline from the starting aniline.

Sulfonium Ylide Formation and biomedres.usnmc.gov.in-Sigmatropic Rearrangement: Reaction with a keto-thioether leads to a sulfonium ylide which rearranges.

Cyclization and Oxidation: The rearranged intermediate cyclizes to a 3-methylthio-oxindole, which is then oxidized to the isatin. nmc.gov.in

When applied to 4-chloro-3-methylaniline, the Gassman synthesis would be expected to yield a 3-methylthio-oxindole precursor. The regioselectivity of the initial ortho-alkylation step is crucial in determining the final isatin isomer. The directing effects of the chloro and methyl groups on the aniline ring will influence the position of the initial electrophilic attack. While the Gassman synthesis can be effective for a range of substituted anilines, the potential for isomeric mixtures remains a consideration for substrates like 4-chloro-3-methylaniline. nih.gov

Targeted Synthesis of this compound Analogues

Targeted synthetic approaches aim to overcome the regioselectivity issues inherent in some classical methods by utilizing specific precursors and reaction conditions.

Synthesis from Anilines and Acylating Agents

A common strategy for building the isatin core involves the acylation of an appropriately substituted aniline followed by cyclization. For the synthesis of this compound, 4-chloro-3-methylaniline is the logical starting material.

One targeted approach would involve the reaction of 4-chloro-3-methylaniline with an acylating agent that already contains the two-carbon unit required for the heterocyclic ring. For instance, reaction with chloroacetyl chloride would yield an N-(4-chloro-3-methylphenyl)-2-chloroacetamide. beilstein-journals.orgresearchgate.net Subsequent intramolecular cyclization under appropriate conditions could potentially lead to the oxindole precursor of the desired isatin.

Another approach involves the reaction of the aniline with diethyl oxalate. This can lead to the formation of an N-(4-chloro-3-methylphenyl)oxamic acid ester. Intramolecular cyclization of the corresponding acid chloride, typically promoted by a Lewis acid, can then yield the isatin.

Table 2: Representative Acylating Agents and their Potential for Isatin Synthesis

| Acylating Agent | Intermediate | Potential Product |

| Chloroacetyl chloride | N-(4-chloro-3-methylphenyl)-2-chloroacetamide | 5-chloro-6-methyloxindole |

| Diethyl oxalate | Ethyl N-(4-chloro-3-methylphenyl)oxamate | This compound |

| Oxalyl chloride | N-(4-chloro-3-methylphenyl)oxamic acid chloride | This compound |

Conversion Pathways from Precursors (e.g., 4-Chloro-5-methylisatin as a starting material)

The conversion of one isatin isomer to another, such as the transformation of 4-chloro-5-methylisatin to this compound, is not a commonly reported or straightforward synthetic strategy. Such a transformation would likely involve a complex sequence of ring-opening and ring-closing reactions, potentially with low efficiency and the formation of multiple byproducts. No reliable methods for such an isomerization have been identified in the reviewed literature. The synthesis of a specific isatin isomer is most effectively achieved by selecting the appropriately substituted starting materials and a regioselective synthetic route.

Synthesis of Related Chloro-Methylisatin Isomers (e.g., 5-Chloro-6-methoxy-N-methylisatin, 6-chloro-7-methylisatin)

The synthesis of various chloro-methylisatin isomers serves as a crucial reference for developing methodologies for this compound. The strategies employed often depend on the commercially available substituted anilines and the directing effects of the existing substituents on the aromatic ring during electrophilic substitution reactions.

6-chloro-7-methylisatin: A common route for synthesizing substituted isatins is the Sandmeyer isatin synthesis. For 6-chloro-7-methylisatin, the synthesis begins with the reaction of N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride with sulfuric acid. The mixture is heated, which facilitates the cyclization reaction. The product is then precipitated by pouring the reaction mixture into ice water. Purification involves dissolving the solid in sodium hydroxide to remove insoluble tars, followed by reprecipitation with hydrochloric acid to yield the final product.

Table 1: Synthesis of 6-chloro-7-methylisatin

| Step | Reagents and Conditions | Purpose |

| 1 | N-(3-chloro-2-methyl-phenyl)-2-hydroxyimino-acetimidoyl chloride, Sulfuric acid | Cyclization to form the isatin ring |

| 2 | Ice and water | Precipitation of the crude product |

| 3 | Sodium hydroxide solution | Dissolution of the product and removal of insoluble impurities |

| 4 | Hydrochloric acid | Reprecipitation and purification of the final product |

While specific synthetic procedures for 5-Chloro-6-methoxy-N-methylisatin are not detailed in the reviewed literature, its synthesis would likely start from a correspondingly substituted aniline, such as 3-chloro-4-methoxy-N-methylaniline. This precursor would then undergo reactions typical of the Sandmeyer isatin synthesis, reacting with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization. The N-methyl group would be introduced either at the aniline stage or by alkylation of the resulting isatin at the N-1 position.

Regioselective Synthesis and Isomeric Considerations

The synthesis of specifically substituted isatins like this compound is often complicated by the formation of isomeric byproducts. Therefore, achieving regioselectivity is a primary concern in the synthetic strategy.

Control of Chlorination Position (e.g., N-chlorination vs. ring chlorination)

Control over the position of chlorination on the isatin scaffold is critical for the synthesis of the desired isomer. The reaction conditions and the choice of chlorinating agent determine whether substitution occurs on the nitrogen atom (N-chlorination) or the aromatic ring (ring chlorination).

Ring Chlorination: Electrophilic aromatic substitution is the primary method for introducing a chlorine atom onto the benzene (B151609) ring of the isatin core. The use of trichloroisocyanuric acid (TCCA) in sulfuric acid is an effective method for the regioselective chlorination of isatin, predominantly at the 5-position. researchgate.netresearchgate.net The highly acidic medium is believed to generate a superelectrophilic species from TCCA, which can efficiently chlorinate the aromatic ring. researchgate.net For a methyl-substituted isatin, the directing effects of the methyl group would influence the final position of the incoming chloro substituent. Directing group strategies are key to enhancing regioselectivity in C-H chlorination reactions. nih.gov

N-Chlorination: In contrast, N-chlorination occurs under milder conditions. The reaction of isatins with agents like TCCA in less aggressive solvents such as acetic acid can lead to the formation of N-chloro-isatins. scielo.br These N-chlorinated products are often intermediates that can revert to the parent isatin or participate in further reactions. researchgate.netscielo.br The use of N-chlorosuccinimide (NCS) is another common method for achieving N-chlorination on amides and lactams under mild conditions. researchgate.netcommonorganicchemistry.com

Table 2: Controlling Chlorination Position in Isatin

| Type of Chlorination | Typical Reagents | Conditions | Resulting Product |

| Ring Chlorination | Trichloroisocyanuric acid (TCCA), Sulfuryl chloride | Strong acid (e.g., H₂SO₄) | Chloro-substituted aromatic ring |

| N-Chlorination | N-chlorosuccinimide (NCS), TCCA | Neutral or mildly acidic solvents (e.g., CCl₄, HOAc) | Chlorine atom attached to the nitrogen of the isatin ring |

Separation and Identification of Isomeric Products

The synthesis of chloro-methylisatins, particularly through methods like the Sandmeyer route starting from 3-substituted anilines, often yields a mixture of isomers (e.g., 4- and 6-substituted isatins). scispace.com The separation and identification of these closely related compounds are essential for obtaining the pure target molecule.

Separation Techniques: Traditional methods like silica (B1680970) gel column chromatography can be time-consuming and require large volumes of solvent. scispace.com A more efficient alternative is High-Speed Counter-Current Chromatography (HSCCC), which has been successfully used to separate various isomeric isatin derivatives. scispace.comresearchgate.net This technique utilizes a biphasic solvent system, such as hexane:ethyl acetate (B1210297):ethanol (B145695):water, and avoids a solid support, allowing for complete sample recovery. scispace.comresearchgate.net The elution order in HSCCC often correlates with that of Gas Chromatography (GC), where less polar isomers, typically the 6-substituted ones (except for methylisatins), elute first. scispace.comresearchgate.net

Identification Methods: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of separated isomers. scispace.com The retention time in the GC provides a preliminary identification, which is then confirmed by the mass spectrum. For more detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable.

Synthetic Strategies for this compound Derivatives

The isatin core, particularly the C3-carbonyl group, is highly reactive and serves as a versatile handle for the synthesis of a wide range of derivatives, including Schiff bases, Mannich bases, and various spirocyclic compounds.

Formation of Schiff Bases and Mannich Bases

Schiff Bases: Schiff bases, or imines, are readily formed by the condensation reaction between the C3-carbonyl group of an isatin derivative and a primary amine. nih.govqu.edu.qa For this compound, this reaction would typically involve refluxing the isatin with a selected aromatic or aliphatic primary amine in a solvent like ethanol, often with a catalytic amount of glacial acetic acid. nih.govmdpi.com The formation of the azomethine group (C=N) is confirmed by the disappearance of the C=O stretching band and the appearance of a C=N band in the IR spectrum. core.ac.uk

General Reaction Scheme for Schiff Base Formation: this compound + R-NH₂ → 3-(R-imino)-6-chloro-5-methylindolin-2-one + H₂O

Mannich Bases: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, the N-H proton of the isatin ring), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. ias.ac.inoarjbp.com The reaction proceeds by aminomethylation, replacing the acidic N-H proton with an aminomethyl group. oarjbp.comresearchgate.net For this compound, the Schiff base can first be formed, and then reacted with formaldehyde and a secondary amine (like piperidine) to yield the N-Mannich base. mdpi.com It is known that the isatin N-H proton is generally more reactive for this purpose than other potential sites. mdpi.com

General Reaction Scheme for Mannich Base Formation: this compound + CH₂O + R₂NH → 1-(R₂N-methyl)-6-chloro-5-methylisatin + H₂O

Cycloaddition Reactions (e.g., [2+2] Cycloaddition for β-lactams, [3+2] Cycloaddition for spirooxindoles)

Cycloaddition reactions provide a powerful route to complex heterocyclic structures fused to the isatin core.

[3+2] Cycloaddition for Spirooxindoles: The 1,3-dipolar cycloaddition reaction is a widely used method for synthesizing spirooxindoles. researchgate.net This reaction typically involves the in situ generation of an azomethine ylide from the isatin derivative and an amino acid (such as L-proline or sarcosine). nih.govmdpi.com This ylide then acts as a 1,3-dipole, reacting with a dipolarophile (an alkene or alkyne) to form a five-membered heterocyclic ring spiro-fused at the C3 position of the isatin. rsc.orgrsc.org This one-pot, multi-component reaction is highly efficient for creating complex molecules with multiple stereocenters in a single step. nih.govmdpi.com

[2+2] Cycloaddition for β-lactams: The synthesis of β-lactams (azetidin-2-ones) can be achieved through a [2+2] cycloaddition reaction, most famously the Staudinger synthesis, which involves the reaction of a ketene with an imine. nih.govnih.gov To synthesize a β-lactam derivative from this compound, the isatin would first be converted to its corresponding Schiff base (imine). This imine would then be reacted with a ketene, generated in situ from an acyl chloride and a base, to yield the spiro-β-lactam. nih.gov Photomediated protocols have also been developed, offering mild conditions for [2+2] cycloadditions to form β-lactams. nih.gov

Condensation Reactions (e.g., Thiocarbohydrazones, Benzoylhydrazines)

The carbonyl group at the C-3 position of the isatin ring is highly reactive and readily undergoes condensation reactions with various nucleophiles. These reactions are fundamental in the synthesis of a wide array of isatin derivatives, including thiocarbohydrazones and benzoylhydrazines, by forming a new carbon-nitrogen double bond (C=N).

Thiocarbohydrazones:

The synthesis of isatin-based thiocarbohydrazones is typically achieved through the condensation reaction of a substituted isatin with thiocarbohydrazide. This reaction can be modulated to produce either mono- or bis-isatin derivatives. For the synthesis of mono-derivatives, an equimolar mixture of the isatin and thiocarbohydrazide is refluxed in a solvent like ethanol, often with a few drops of glacial acetic acid to catalyze the reaction. nih.gov The resulting precipitate is then purified by recrystallization.

To form bis-isatin thiocarbohydrazones, the isatin derivative is reacted with thiocarbohydrazide in a 2:1 molar ratio, usually in an ethanol-acetic acid mixture under reflux. nih.gov This method has been successfully applied to various 5-substituted isatins. nih.gov A novel approach for preparing a thiocarbohydrazone involved the condensation of 1-acetyl-5-chloroisatin with thiocarbohydrazide in aqueous ethanol. researchgate.net The general structure of thiocarbohydrazones involves the isatin moiety linked to a thiocarbohydrazide backbone. mdpi.com These compounds are of interest due to their structural similarity to thiosemicarbazones, a class of compounds with known biological activities. nih.govhealthbiotechpharm.org

Table 1: Synthesis of Isatin Thiocarbohydrazone Derivatives

| Reactant 1 | Reactant 2 | Molar Ratio (Isatin:Thiocarbohydrazide) | Conditions | Product Type |

|---|---|---|---|---|

| Substituted Isatin | Thiocarbohydrazide | 1:1 | Ethanol, Glacial Acetic Acid, Reflux | Monothiocarbohydrazone nih.gov |

| Substituted Isatin | Thiocarbohydrazide | 2:1 | Ethanol-Acetic Acid, Reflux | Bis-isatin thiocarbohydrazone nih.gov |

Benzoylhydrazines:

Similarly, benzoylhydrazine derivatives of isatins are synthesized by the condensation of the isatin core with various substituted benzoylhydrazides. nih.gov This reaction creates a hydrazone linkage. Studies on 5-methylisatin (B515603) have shown its successful reaction with a range of benzoylhydrazide derivatives to produce a library of compounds. nih.govresearchgate.net The design of these molecules often involves considering the placement of different functional groups on the benzoylhydrazide moiety to modulate the properties of the final compound. nih.govresearchgate.net The substituents on the aromatic ring of the benzoylhydrazine can be varied to include groups that can participate in different types of chemical interactions. nih.gov

Reactions Involving Spiro Isatin Derivatives

The C-3 position of isatin is a common site for the construction of spirocyclic systems, where a single carbon atom is part of two different rings. nih.gov These reactions often proceed through multicomponent reactions (MCRs), providing an efficient pathway to complex molecular structures. uc.pt

Spirooxindoles can be synthesized from isatins via several mechanisms. One common approach is the 1,3-dipolar cycloaddition reaction. This involves the in situ formation of an azomethine ylide from the condensation of isatin with an amino acid or an amine derivative. uc.pt This intermediate then reacts with a dipolarophile (such as an alkene) to form the spiro-pyrrolidine or spiro-pyrrolizine ring system fused to the oxindole core. uc.pt

Another strategy for synthesizing spiro derivatives is through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. rsc.org For instance, the reaction of isatins, an activated methylene compound, and another component like dimedone or 3-methyl-1-phenyl-2-pyrazolidin-5-one can yield complex spiro compounds such as spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] or spiro[chromene-4,3′-indoline] derivatives. rsc.org These reactions can be catalyzed by various agents, including nanoparticles. rsc.org

The synthesis of spiro-isatin derivatives can also be a two-step process. The first step often involves a condensation reaction between isatin and an aromatic amine to form a Schiff base. In the second step, this intermediate reacts with another molecule, such as glycine, to form the final spiro derivative.

Table 2: Examples of Reactions to Form Spiro Isatin Derivatives

| Isatin Derivative | Reagents | Reaction Type | Product Class |

|---|---|---|---|

| Isatin | Amino acid, But-2-ynedioates | Three-component reaction | Spirooxindole nih.gov |

| Isatin | Benzylamine derivatives, Alkene dipolarophile | 1,3-dipolar cycloaddition | Spiro[indolin-3,2'-pyrrolidin]-2-one uc.pt |

| Isatin | Activated methylene compound, Phthalhydrazide | Knoevenagel condensation/Michael addition/Cycloaddition | Spirooxindole derivative rsc.org |

Chemical Reactivity and Derivatization Strategies of 6 Chloro 5 Methylisatin

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Ring System (C-5, C-7 positions)

The aromatic ring of the isatin (B1672199) core is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the adjacent carbonyl groups. However, reactions can proceed under appropriate conditions, and the regioselectivity is governed by the existing substituents. In 6-Chloro-5-methylisatin, the benzene (B151609) ring is substituted with a methyl group at C-5 and a chloro group at C-6.

The methyl group is an activating, ortho-, para-directing substituent, while the chloro group is a deactivating, yet also ortho-, para-directing substituent. The positions ortho to the C-5 methyl group are C-4 and C-6 (already substituted). The position para to the methyl group is C-2 (part of the pyrrole (B145914) ring). The positions ortho to the C-6 chloro group are C-5 (already substituted) and C-7. The position para to the chloro group is C-3 (part of the pyrrole ring).

Considering these directing effects, the most probable site for electrophilic attack is the C-7 position. This position is ortho to the chloro group and meta to the methyl group. Although the chloro group is deactivating, its ortho-directing influence makes C-7 the most electronically enriched and sterically accessible position on the aromatic ring for an incoming electrophile. Studies on the chlorination of substituted isatins have shown that aromatic ring chlorination occurs in the presence of strong acids like sulfuric acid. researchgate.net For instance, the chlorination of 7-methylisatin (B72143) precursors can lead to 5-chloro-7-methylisatin (B86844) derivatives, demonstrating the feasibility of substitution at the C-5 and C-7 positions. chemicalbook.comgoogle.com

| Position | Directing Influence from C-5 (Methyl) | Directing Influence from C-6 (Chloro) | Overall Likelihood of Substitution |

| C-4 | Ortho (Activating) | Meta (Deactivating) | Low (Steric hindrance from C-5 methyl) |

| C-7 | Meta (Activating) | Ortho (Deactivating) | High (Most favorable electronic and steric factors) |

Reactions at the Carbonyl Groups (C-2 and C-3 positions)

The isatin moiety possesses two distinct carbonyl groups: a ketone at the C-3 position and an amide (lactam) carbonyl at the C-2 position. These two groups exhibit different reactivities, allowing for chemoselective transformations.

Nucleophilic Additions

The C-3 keto group is significantly more electrophilic and reactive towards nucleophiles than the C-2 amide carbonyl. nih.gov This difference in reactivity allows for selective derivatization at the C-3 position. A common and straightforward derivatization is the condensation reaction with primary amines and their derivatives to form Schiff bases or hydrazones.

For instance, reacting this compound with substituted hydrazines or primary aromatic amines in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid (e.g., acetic acid), would yield the corresponding 3-imino or 3-hydrazono derivatives. This type of reaction is well-established for various substituted isatins. researchgate.net

Table 1: Representative Nucleophilic Addition Reactions at C-3

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Hydrazine (R-NH-NH₂) | Hydrazone | Ethanol, reflux, catalytic acetic acid |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Ethanol, reflux, catalytic acetic acid |

Chemoselective Reductions

The difference in reactivity between the two carbonyl groups also permits chemoselective reduction. The C-3 ketone can be selectively reduced to a secondary alcohol in the presence of the C-2 amide. Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are ideal for this transformation. researchgate.net

Treating this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol at room temperature would result in the reduction of the C-3 carbonyl to a hydroxyl group, affording 6-chloro-3-hydroxy-5-methylindolin-2-one. youtube.comyoutube.com The less reactive C-2 amide group remains unaffected under these conditions. researchgate.netsemanticscholar.org

Table 2: Chemoselective Reduction of the C-3 Carbonyl

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 6-chloro-3-hydroxy-5-methylindolin-2-one |

Reactions at the N-1 Position of the Isatin Moiety

The nitrogen atom at the N-1 position of the isatin ring is part of a lactam and bears an acidic proton, making it a key site for derivatization through alkylation, arylation, and acylation reactions.

N-Alkylation and N-Arylation

N-Alkylation: The N-H proton can be readily removed by a base to form a nucleophilic isatin anion. This anion can then react with various electrophiles, such as alkyl halides, to yield N-substituted derivatives. Common conditions involve using a base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.gov This method is broadly applicable to the isatin scaffold for the introduction of a wide range of alkyl groups. researchgate.net

N-Arylation: Introducing an aryl group at the N-1 position typically requires more advanced cross-coupling methodologies. Modern palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, or copper-catalyzed methods, like the Ullmann condensation, are effective for forming the C-N bond between the isatin nitrogen and an aryl halide. nih.govacs.org These reactions generally involve a transition metal catalyst, a suitable ligand, and a base. mdpi.comorganic-chemistry.orgacs.org

Table 3: General Conditions for N-Alkylation and N-Arylation

| Reaction Type | Reagents | Catalyst/Base | Solvent |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or NaH | DMF |

| N-Arylation | Aryl Halide (Ar-X) | Pd or Cu catalyst, Ligand, Base (e.g., K₃PO₄) | Toluene, Dioxane, or DMF |

N-Acylation

The nitrogen atom of this compound can also be acylated to form N-acyl derivatives. This transformation is typically achieved by reacting the isatin with an acylating agent like an acid chloride (RCOCl) or an acid anhydride (B1165640) ((RCO)₂O). The reaction is often carried out in the presence of a base to neutralize the acid byproduct or can be performed by simply refluxing with the anhydride. For example, N-acetylation of isatins can be accomplished by refluxing with acetic anhydride, yielding the corresponding 1-acetylisatin (B1195845) derivative. researchgate.net

Table 4: N-Acylation of Isatin

| Acylating Agent | Conditions | Product |

|---|---|---|

| Acetic Anhydride | Reflux | 1-acetyl-6-chloro-5-methylisatin |

| Benzoyl Chloride | Base (e.g., Pyridine), CH₂Cl₂ | 1-benzoyl-6-chloro-5-methylisatin |

Ring Expansion Reactions of Isatin Derivatives

The isatin scaffold, the core of this compound, is a versatile precursor for the synthesis of larger heterocyclic systems through ring expansion reactions. These transformations typically involve the cleavage of the C2-C3 bond of the indoline-2,3-dione core, followed by the incorporation of new atoms to form a larger ring. A prominent example of such a transformation is the Pfitzinger reaction, which provides a straightforward route to quinoline (B57606) derivatives. iipseries.orgwikipedia.orgresearchgate.net

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base. iipseries.orgwikipedia.org For this compound, this reaction would proceed through the initial hydrolysis of the amide bond by a base like potassium hydroxide, leading to the formation of a keto-acid intermediate. wikipedia.org This intermediate then reacts with a carbonyl compound (an aldehyde or ketone) to form an imine, which subsequently tautomerizes to an enamine. wikipedia.org An intramolecular cyclization of the enamine followed by dehydration yields the final substituted quinoline-4-carboxylic acid. wikipedia.org This method is highly effective for synthesizing a wide array of substituted quinolines by varying the carbonyl component. iipseries.orgresearchgate.net

Beyond the classic Pfitzinger synthesis, isatins can undergo various domino or cascade reactions that result in ring expansion to form other fused heterocyclic systems. researchgate.netresearchgate.net These reactions often proceed through in-situ generated intermediates which then undergo cyclization to afford complex molecules like quinazolinones and acridines. The specific outcome is dependent on the reaction partners and conditions employed. These strategies highlight the utility of the isatin core as a building block for accessing a diverse range of medicinally relevant scaffolds. researchgate.net

The table below summarizes key aspects of the Pfitzinger ring expansion reaction as it applies to the general isatin scaffold.

| Reaction Name | Reactants | Key Reagents | Product Class |

| Pfitzinger Reaction | Isatin Derivative, Carbonyl Compound (with α-methylene) | Strong Base (e.g., KOH) | Quinoline-4-carboxylic acid |

Metal-Catalyzed Coupling Reactions for Derivative Synthesis

The presence of a halogen atom on the aromatic ring of this compound provides a reactive handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the isatin core at the 6-position. Palladium-catalyzed reactions are particularly prominent in this context. mdpi.commdpi-res.comthermofisher.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent (like a boronic acid or ester) with an aryl halide. libretexts.orgwikipedia.orgorganic-chemistry.org The 6-chloro position of this compound can be readily arylated or vinylated using this method. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgwikipedia.org The general mechanism involves three key steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com This reaction is noted for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new substituted alkene, creating a C-C bond. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium species and requires a base. wikipedia.org This transformation allows for the introduction of alkenyl substituents at the C6 position of the isatin ring. The mechanism follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.orgliverpool.ac.uk

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. This reaction couples the 6-chloro group with a terminal alkyne. organic-chemistry.orgwikipedia.org It is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orgorgsyn.org The Sonogashira reaction is highly valuable for synthesizing conjugated enynes and aryl alkynes from the isatin scaffold.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.orglibretexts.orgacsgcipr.org This palladium-catalyzed reaction couples the 6-chloro position with a primary or secondary amine, providing access to a wide range of 6-amino-substituted isatin derivatives. organic-chemistry.orgyoutube.com The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acsgcipr.orgyoutube.com The development of specialized bulky, electron-rich phosphine ligands has been crucial to the broad applicability and high efficiency of this reaction. youtube.com

The following table summarizes these key metal-catalyzed coupling reactions applicable to this compound.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Type |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Pd complex, Base | C(sp²)–C(sp²) / C(sp²)–C(sp³) | 6-Aryl/Alkyl-isatin |

| Heck Reaction | Alkene | Pd complex, Base | C(sp²)–C(sp²) | 6-Alkenyl-isatin |

| Sonogashira Coupling | Terminal Alkyne | Pd complex, Cu salt, Base | C(sp²)–C(sp) | 6-Alkynyl-isatin |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd complex, Ligand, Base | C(sp²)–N | 6-Amino-isatin |

Biological Activities and Pharmacological Applications of 6 Chloro 5 Methylisatin Derivatives

Anticancer and Antitumor Activities

Derivatives of the isatin (B1672199) core structure are well-documented for their potent anticancer and antitumor properties. The introduction of specific substituents, such as a chlorine atom at the 6-position and a methyl group at the 5-position, can significantly influence the cytotoxic profile and mechanism of action of these compounds.

While direct studies on 6-Chloro-5-methylisatin derivatives are limited in the available literature, extensive research on closely related isatin analogs demonstrates significant in vitro cytotoxicity against a wide range of human cancer cell lines. This suggests a strong potential for this compound derivatives to exhibit similar activities.

Isatin derivatives have shown notable efficacy against cell lines such as human leukemic lymphoblasts, prostate cancer cells, cervical cancer cells, and breast cancer cells. For instance, various substituted isatins have been reported to induce cell death and inhibit the proliferation of these cancer cells. The cytotoxic effects are often dose-dependent, with some derivatives exhibiting IC50 values in the low micromolar range.

To illustrate the potential cytotoxic activities, the table below summarizes the activity of various isatin derivatives against different cancer cell lines, providing a basis for the expected efficacy of this compound derivatives.

| Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Isatin-based conjugates | Leukemia | 0.69-3.35 µM | |

| Isatin derivatives | Breast Cancer (MCF-7) | Potent Inhibition | chemicalbook.com |

| Isatin derivatives | Prostate Cancer | Significant Activity | |

| Isatin derivatives | Cervical Cancer (HeLa) | Good Cytotoxicity |

This table is representative of the activities of the broader isatin class and suggests the potential for this compound derivatives.

The anticancer effects of isatin derivatives are attributed to their ability to interfere with various cellular processes critical for cancer cell survival and proliferation. The proposed mechanisms of action for these compounds are multifaceted and often involve the inhibition of key enzymes and regulatory proteins.

One of the most promising mechanisms of action for isatin derivatives is the inhibition of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. mdpi.com Specifically, CDK2 is a key regulator of the G1/S phase transition of the cell cycle. 1pchem.com

Studies on 5-methylisatin (B515603) derivatives, which are structurally very similar to this compound, have shown that they can act as potent inhibitors of CDK2. 1pchem.comchemicalbook.com By binding to the ATP-binding pocket of CDK2, these derivatives can block its kinase activity, leading to cell cycle arrest and preventing cancer cell proliferation. chemicalbook.com The isatin core is known to interact with key amino acid residues in the active site of CDK2, such as glutamic acid and leucine. 1pchem.com The substitutions at the 5 and 6 positions of the isatin ring are crucial for enhancing the binding affinity and selectivity for CDK2. 1pchem.com

Another important target for anticancer drug development is the Mouse double minute 2 homolog (MDM2) protein. MDM2 is a key negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis.

While direct evidence for this compound is not available, the broader class of isatin derivatives has been explored for their potential to inhibit the MDM2-p53 interaction. By blocking this interaction, these compounds can stabilize p53, leading to the activation of p53-mediated apoptosis in cancer cells.

Isatin derivatives have been shown to inhibit a variety of other enzymes involved in cancer progression. researchgate.net These include kinases such as Transforming growth factor-beta-activated kinase 1 (TAK1) and I-kappa-B kinase beta (IKKβ), which are involved in inflammatory and survival pathways that are often hijacked by cancer cells. The inhibition of these kinases can lead to a reduction in pro-inflammatory signaling and an increase in apoptosis. The synthetic versatility of the isatin scaffold allows for the generation of a large number of structurally diverse derivatives that can inhibit cancer cell proliferation and tumor growth through interaction with various intracellular targets. researchgate.net

Proposed Mechanisms of Action

Antimicrobial and Anti-infective Properties

In addition to their anticancer activities, isatin derivatives have demonstrated a broad spectrum of antimicrobial and anti-infective properties. The presence of the chlorine atom in this compound derivatives is anticipated to enhance these activities, as halogenated compounds often exhibit potent antimicrobial effects.

Research on various chloro-substituted isatin derivatives has revealed significant activity against a range of pathogenic microorganisms, including bacteria and fungi. guidechem.comchemicalbook.com These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria. For example, certain 5-chloroisatin (B99725) derivatives have demonstrated notable antibacterial properties. guidechem.com

The antimicrobial mechanism of action for isatin derivatives is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes or interference with the integrity of the microbial cell membrane. The lipophilic nature of these compounds allows them to penetrate microbial cell walls and exert their effects.

The table below provides a summary of the antimicrobial activity of related isatin derivatives, highlighting the potential of this compound derivatives as a new class of antimicrobial agents.

| Derivative Class | Microorganism | Activity | Reference |

| 5-Chloroisatin derivatives | Bacteria (Gram + and Gram -) | Significant Inhibition | guidechem.com |

| Isatin-thiazole derivatives | E. coli, S. aureus | Potent Antimicrobial Activity | nih.gov |

| Isatin-quinoline conjugates | Multidrug-Resistant Bacteria | Significant Biocidal Activity | chemicalbook.com |

| Isatin-thiosemicarbazone derivatives | Various pathogenic bacteria | Antibacterial Activity |

This table represents the activities of related isatin compounds, suggesting the potential antimicrobial spectrum of this compound derivatives.

Antibacterial Activity

Derivatives of isatin have demonstrated a broad spectrum of antibacterial capabilities, exhibiting inhibitory effects against various Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial efficacy of these compounds is often attributed to the isatin core, which can be chemically modified to enhance its activity. mdpi.com

Research into novel isatin-based compounds has revealed significant antibacterial potential. For instance, certain isatin-thiosemicarbazone hybrids have shown promising activity against pathogenic microbial strains. nih.gov A study on new 5-chloroisatin derivatives reported that these compounds exhibited notable antibacterial properties in vitro against several microorganisms. researchgate.net Specifically, one of the synthesized 5-chloroisatin derivatives showed excellent inhibitory activity against Bacillus cereus with a Minimum Inhibitory Concentration (MIC) value of 0.156 mg/ml. Other derivatives in the same study displayed comparable activity against Staphylococcus aureus and Escherichia coli. researchgate.net

Another study synthesized new bis-Schiff bases of isatin and its derivatives, which were also tested for their antibacterial effects. mdpi.com The varied biological activities of isatin derivatives have made them valuable precursors for synthesizing a wide range of biologically active compounds. nih.gov

Interactive Data Table: Antibacterial Activity of Isatin Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |

| 5-Chloroisatin derivative | Bacillus cereus | MIC: 0.156 mg/ml | researchgate.net |

| 5-Chloroisatin derivatives | Staphylococcus aureus | Moderate inhibitory effect | researchgate.net |

| 5-Chloroisatin derivatives | Escherichia coli | Moderate inhibitory effect | researchgate.net |

| Isatin-thiosemicarbazone hybrids | Pathogenic microbial strains | Promising inhibitory activity | nih.gov |

Antifungal Activity

Isatin derivatives have also been recognized for their significant antifungal properties. nih.gov The versatility of the isatin scaffold allows for the synthesis of a large variety of heterocyclic compounds with potential as antifungal agents. mdpi.com

Studies on novel isatin-based thiosemicarbazones have indicated their potential as antifungal agents. nih.gov Furthermore, the synthesis of new bis-Schiff bases of isatin and its derivatives has been a subject of research for their antifungal applications. mdpi.com While some synthesized bis-Schiff bases of isatin did not show activity against Saccharomyces cerevisiae or Candida albicans, the broader class of isatin derivatives continues to be explored for antifungal drug development. mdpi.com

Interactive Data Table: Antifungal Activity of Isatin Derivatives

| Compound/Derivative | Fungal Strain | Activity/Measurement | Reference |

| Isatin-thiosemicarbazone hybrids | Fungi | Noticeable inhibitory activity | nih.gov |

| Bis-Schiff bases of isatin | Saccharomyces cerevisiae | No activity displayed | mdpi.com |

| Bis-Schiff bases of isatin | Candida albicans | No activity displayed | mdpi.com |

Antiviral Activity

The isatin nucleus is a well-established scaffold in the development of antiviral agents, including those with anti-HIV activity. nih.gov Schiff bases and Mannich bases derived from isatin are known to possess a wide range of pharmacological properties, including activity against HIV. mdpi.com

Several studies have focused on synthesizing and evaluating isatin derivatives for their potential to inhibit HIV. For instance, isatinyl thiosemicarbazone derivatives have been investigated as potential molecules to combat HIV-TB co-infection. dntb.gov.ua In one study, certain isatinyl thiosemicarbazone derivatives displayed promising activity against the replication of HIV-1 cells, with EC50 values of 1.69 and 4.18 µM. nih.gov Another study synthesized norfloxacin-isatin mannich bases, with two compounds showing maximum potency with EC50 values of 11.3 and 13.9 µg/ml and protection in the range of 70–95%. nih.gov Furthermore, Schiff bases of isatin with sulphadoxine were converted into Mannich bases and tested for anti-HIV activity, with one compound showing activity up to 16% against both HIV-1 and HIV-2 strains. nih.gov

Interactive Data Table: Anti-HIV Activity of Isatin Derivatives

| Compound/Derivative | Virus Strain | Activity/Measurement | Reference |

| Isatinyl thiosemicarbazone derivative 8a | HIV-1 | EC50: 1.69 µM | nih.gov |

| Isatinyl thiosemicarbazone derivative 8b | HIV-1 | EC50: 4.18 µM | nih.gov |

| Norfloxacin-isatin mannich base 1a | HIV | EC50: 11.3 µg/ml | nih.gov |

| Norfloxacin-isatin mannich base 1b | HIV | EC50: 13.9 µg/ml | nih.gov |

| Isatin-sulphadoxine Mannich base 2a | HIV-1 and HIV-2 | 12-16% activity | nih.gov |

Isatin derivatives have also been explored for their potential against Herpes Simplex Virus (HSV). The N-methyl-isatin ß-thiosemicarbazone, known as Methisazone, is an FDA-approved antiviral drug, and studies have shown the viral inhibitory properties of various thiosemicarbazone derivatives against HSV-1 and HSV-2. nih.gov

Research on a synthetic chloroxoquinolinic ribonucleoside and its aglycone, which share structural similarities with isatin derivatives, demonstrated inhibition of HSV-1 and HSV-2 replication with low cytotoxicity. nih.gov One of these compounds inhibited HSV-1 replication with an EC50 of 1.3 µM for an acyclovir-sensitive strain and 1.4 µM for an acyclovir-resistant strain. nih.gov The other compound showed EC50 values of 1.7 µM and 1.9 µM against the same strains, respectively. nih.gov

The emergence of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and later SARS-CoV-2 has prompted extensive research into antiviral agents, with isatin derivatives being a prominent area of investigation. scielo.br The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a key target for inhibitors. scielo.brnih.gov

Several isatin derivatives have been identified as potent inhibitors of SARS-CoV 3CL protease. nih.gov In one study, N-substituted isatin derivatives demonstrated IC50 values ranging from 0.95 to 17.50 µM against this enzyme. nih.gov Another study identified an N-substituted isatin derivative as a promising non-covalent 3CLpro inhibitor with an IC50 value of 0.045 µM. nih.gov Molecular docking studies have also been employed to screen for potential isatin-based inhibitors of the SARS-CoV-2 main protease. tandfonline.com

Interactive Data Table: Anti-SARS-CoV Activity of Isatin Derivatives

| Compound/Derivative | Target | Activity/Measurement | Reference |

| N-Substituted isatin derivatives | SARS-CoV 3CLpro | IC50: 0.95–17.50 µM | nih.gov |

| N-substituted isatin derivative L-26 | SARS-CoV-2 3CLpro | IC50: 0.045 µM | nih.gov |

| Isatin-oxadiazole hybrid III | SARS-CoV-2 | IC50: 13.84 µM | nih.gov |

| Isatin-oxadiazole hybrid IV | SARS-CoV-2 | IC50: 4.63 µM | nih.gov |

Antimycobacterial Activity

Isatin analogues are known to possess a multiplicity of biological properties, including antimycobacterial activity. nih.gov The thiosemicarbazone part of some molecules has been identified as an important core for antitubercular activity, leading to the investigation of N-substituted isatin derivatives combined with a thiosemicarbazone moiety. nih.gov

A study on novel isatin-based thiosemicarbazones evaluated their activity against Mycobacterium bovis bacillus Calmette-Guerin (BCG) as a surrogate for M. tuberculosis. The results indicated that two compounds were highly active, with a minimum inhibitory concentration of less than 3.9 μg/mL. nih.gov Another study on fluoroquinolone derivatives, which can be conceptually related to isatin structures, also showed antimycobacterial activity. nih.gov Specifically, certain 1-(2-fluoro-4-nitrophenyl)quinolones were found to be active anti-TB agents. nih.gov

Interactive Data Table: Antimycobacterial Activity of Isatin Derivatives

| Compound/Derivative | Mycobacterial Strain | Activity/Measurement | Reference |

| Isatin-thiosemicarbazone 2e | M. bovis BCG | MIC < 3.9 μg/mL | nih.gov |

| Isatin-thiosemicarbazone 2j | M. bovis BCG | MIC < 3.9 μg/mL | nih.gov |

| 7-piperidinyl derivative 4a | M. tuberculosis | 97% inhibition | nih.gov |

| 7-(3,5-dimethylpiperazinyl) derivative 4e | M. tuberculosis | 98% inhibition | nih.gov |

Anthelmintic Activity

Derivatives of isatin have demonstrated notable anthelmintic properties. The core isatin structure is a versatile scaffold for the synthesis of compounds with a wide range of biological activities, including action against parasitic worms. While specific studies focusing exclusively on this compound derivatives are limited, the known structure-activity relationships of broader isatin analogs suggest that this substitution pattern could yield effective anthelmintic agents. The presence of both a halogen (chloro) and a lipophilic (methyl) group on the aromatic ring of the isatin core can modulate the compound's ability to penetrate biological membranes of parasites, a key factor in exerting its therapeutic effect. Research on various isatin derivatives has shown that the introduction of different substituents on the isatin nucleus can lead to compounds with significant activity against various helminths.

| General Isatin Derivative Type | Observed Anthelmintic Activity |

| Schiff bases of isatin | Showed activity against various parasitic worms. |

| Mannich bases of isatin | Exhibited anthelmintic properties in several studies. |

| Imidazoline substituted isatins | Found to possess anthelmintic activities. researchgate.netpharmascholars.com |

Anti-inflammatory and Antipyretic Effects

Isatin derivatives are recognized for their significant anti-inflammatory and antipyretic properties. The substitution pattern on the isatin ring plays a crucial role in determining the potency of these effects. Studies have indicated that the presence of electron-withdrawing groups, such as halogens, at the C5 position of the isatin ring can lead to remarkable anti-inflammatory activity. nih.govresearchgate.net For instance, derivatives of 5-chloroisatin have been shown to exhibit potent anti-inflammatory effects. nih.gov The anti-inflammatory action of isatin derivatives is often attributed to their ability to inhibit key inflammatory mediators.

The introduction of a methyl group at the C5 position has also been associated with anti-inflammatory properties. The combined presence of a chloro group at the 6-position and a methyl group at the 5-position in this compound derivatives suggests a potential for significant anti-inflammatory and antipyretic activities. While direct experimental data on the antipyretic effects of this compound derivatives is not extensively documented, the established anti-inflammatory profile of related isatin compounds suggests a likely concurrent antipyretic effect, as inflammation and fever are often linked through shared biochemical pathways. researchgate.net

| Isatin Derivative | Anti-inflammatory Activity (% Edema Reduction) | Model |

| 5-Chloroisatin derivative (VIIc) | 65% nih.gov | Carrageenan-induced paw edema nih.gov |

| 5-Bromoisatin derivative (VIId) | 63% nih.gov | Carrageenan-induced paw edema nih.gov |

| 7-Chloroisatin derivative (VIIi) | 62% pkheartjournal.com | Carrageenan-induced paw edema pkheartjournal.com |

| 7-Bromoisatin derivative (VIIj) | 60% pkheartjournal.com | Carrageenan-induced paw edema pkheartjournal.com |

Neurological Activities

Isatin and its derivatives are known to exert various effects on the central nervous system, including CNS depressant activities. researchgate.netamazonaws.com These effects are often manifested as sedative and hypnotic properties. The structural modifications of the isatin ring can modulate the potency and nature of these CNS effects. The sedative-hypnotic activities of N-acetyl/methyl isatin derivatives have been reported, indicating that substitutions on the isatin nucleus can lead to compounds with significant CNS depressant effects. researchgate.netsemanticscholar.org While specific studies on the CNS depressant activity of this compound derivatives are not widely available, the general profile of substituted isatins suggests that this class of compounds warrants investigation for such properties.

A significant body of research has highlighted the anticonvulsant potential of isatin derivatives. srce.hrsciepub.comsemanticscholar.orgnih.gov The substitution pattern on the isatin ring is a key determinant of anticonvulsant efficacy. Studies have shown that derivatives with substitutions at the 5-position, including chloro and methyl groups, can exhibit potent anticonvulsant activity in various experimental models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. sciepub.com For instance, N-methyl-5-bromo-3-(p-chlorophenylimino) isatin has shown better activity than standard anticonvulsant drugs like phenytoin, carbamazepine, and valproic acid. srce.hr The presence of a chloro group at the 6-position and a methyl group at the 5-position could potentially enhance the lipophilicity and interaction with neuronal targets, thereby contributing to anticonvulsant effects.

| Isatin Derivative | Anticonvulsant Activity | Model |

| N-methyl-5-bromo-3-(p-chlorophenylimino) isatin | Active in MES and ScMet tests srce.hr | MES and ScMet srce.hr |

| 5-Chloroisatin derivatives (Ih and Ii) | Good activity in MES and PTZ tests sciepub.com | MES and PTZ sciepub.com |

| 5-Methylisatin derivatives (Ie, If, Ig) | Exhibited anticonvulsant activity sciepub.com | MES and PTZ sciepub.com |

| 6-Chloroisatin-3-(4-bromophenyl)-semicarbazone | Active in MES, ScMet, and ScSty tests ualberta.ca | MES, ScMet, and ScSty ualberta.ca |

Isatin itself is an endogenous monoamine oxidase (MAO) inhibitor, and its derivatives have been extensively investigated for their antidepressant potential. nih.goveurekaselect.com The inhibition of MAO, an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine, is a key mechanism for many antidepressant drugs. Research on methyl isatin derivatives has demonstrated their potential as MAO-A inhibitors, which is a primary target for antidepressant medications. nih.goveco-vector.com A study on N-benzylated and N-acetic acid ethyl ester-isatin derivatives showed effective antidepressant activity. nih.gov The substitution of a chloro group at the 6-position and a methyl group at the 5-position on the isatin ring could influence the binding affinity and selectivity for MAO isoforms, thus modulating the antidepressant activity.

| Isatin Derivative | Antidepressant Activity Finding | Mechanism/Target |

| Methyl Isatin Derivative (SDI 1) | IC50: 51.20 µM eurekaselect.comnih.gov | MAO Inhibition eurekaselect.comnih.gov |

| Methyl Isatin Derivative (SDI 2) | IC50: 56 µM eurekaselect.comnih.gov | MAO Inhibition eurekaselect.comnih.gov |

| N-Benzylated-isatin derivatives (8b, 8e) | Reduced immobility time in forced swimming test nih.gov | Not specified nih.gov |

| N-acetic acid ethyl ester-isatin derivative (8c) | Reduced immobility time in forced swimming test nih.gov | Not specified nih.gov |

The inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B, is a significant therapeutic strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease. Isatin is a known reversible inhibitor of MAO, with a preference for MAO-B. acs.org The substitution pattern on the isatin ring plays a critical role in determining the inhibitory potency and selectivity for MAO isoforms. Studies on C5- and C6-substituted isatin analogues have shown that these modifications can significantly enhance MAO-B inhibition. acs.org For example, 5-hydroxyisatin showed high bioactivity against the MAO-A enzyme. acs.org The presence of a chloro group at the 6-position and a methyl group at the 5-position in this compound suggests that its derivatives could be potent and potentially selective MAO inhibitors. The electronic and steric properties of these substituents can influence the interaction of the molecule with the active site of the MAO enzymes.

| Isatin Derivative | MAO Inhibition (IC50) | Selectivity |

| N-methyl isatin | 7.9 ± 0.4 μM acs.org | MAO-B selective acs.org |

| 5-hydroxyisatin | 8.4 ± 1.4 μM acs.org | MAO-A selective acs.org |

| 5-benzyloxyisatin | MAO-A: 4.62 µM, MAO-B: 0.103 µM | MAO-B selective |

| 6-benzyloxyisatin | MAO-A: 72.4 µM, MAO-B: 0.138 µM | MAO-B selective |

Other Biological Activities

Derivatives of this compound have been investigated for a range of other biological activities, demonstrating their potential as versatile pharmacophores. These activities include antioxidant effects, inhibition of urease and α-glucosidase, and modulation of the atrial natriuretic peptide (ANP) receptor.

Antioxidant Activity

The antioxidant potential of isatin derivatives is a significant area of research. The core structure of isatin, containing a keto-lactam ring with N-H and C=O moieties, is believed to contribute to its free radical scavenging capabilities. nih.gov The introduction of various substituents onto the isatin ring can modulate this activity.

Studies on substituted isatin derivatives have provided insights into their structure-activity relationships. For instance, compounds with halogen substitutions at the 5-position of the isatin ring have demonstrated good antioxidant activity. nih.gov Specifically, 5-fluoro and 5-methyl analogues have shown considerable scavenging of DPPH radicals. nih.gov While direct studies on this compound are not extensively available, the presence of a methyl group at the 5-position and a halogen at the 6-position suggests a potential for antioxidant effects. The electronic nature of these substituents on the aromatic ring likely plays a crucial role in the molecule's ability to donate an electron or a hydrogen atom to stabilize free radicals. Further research is needed to specifically quantify the antioxidant capacity of this compound and its derivatives.

Table 1: Antioxidant Activity of Selected Isatin Derivatives

| Compound | Substitution | Maximum DPPH Radical Scavenging (%) |

|---|---|---|

| 5-Fluoro Isatin Derivative | 5-Fluoro | 70 |

| 5-Methyl Isatin Derivative | 5-Methyl | 62 |

Data based on studies of 3-hydroxy-3-substituted oxindoles. nih.gov

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori. The inhibition of this enzyme is a key therapeutic strategy. Isatin derivatives, particularly isatin-thiosemicarbazones, have been identified as a class of compounds with urease inhibitory potential. nih.govtandfonline.com

A study on N4-substituted isatin-3-thiosemicarbazones revealed that several of these compounds exhibited potent inhibition of human urease. nih.gov This suggests that the isatin scaffold can serve as a foundation for the development of effective urease inhibitors. nih.govtandfonline.com The specific contribution of the 6-chloro and 5-methyl substituents on the isatin ring to this activity requires direct investigation. However, the existing research on related isatin derivatives provides a strong rationale for exploring this compound-based compounds as potential urease inhibitors. nih.gov

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established approach for managing type 2 diabetes. A number of studies have highlighted the potent α-glucosidase inhibitory activity of various isatin derivatives, with many exhibiting significantly greater potency than the standard drug, acarbose. nih.govresearchgate.netmdpi.com

For instance, a series of novel isatin-thiazole derivatives demonstrated a wide range of α-glucosidase inhibitory activity, with IC50 values from 5.36 ± 0.13 to 35.76 ± 0.31 μM, which is substantially lower than that of acarbose (IC50 = 817.38 ± 6.27 μM). researchgate.netmdpi.com Notably, a derivative featuring a 5-methylisatin moiety was among the most potent compounds. mdpi.com Another study on coumarin-isatin derivatives also reported excellent inhibition activities, with IC50 values as low as 2.56 ± 0.08 μM. nih.gov

The structure-activity relationship studies from these findings indicate that the isatin core is a promising scaffold for designing highly effective α-glucosidase inhibitors. The presence of a methyl group at the 5-position has been associated with high potency. mdpi.com While specific data for this compound is not available, the known positive influence of the 5-methyl group suggests that this compound and its derivatives are strong candidates for further investigation in this area.

Table 2: α-Glucosidase Inhibitory Activity of Selected Isatin Derivatives

| Compound Series | Most Active Compound (IC50 in μM) | Standard (Acarbose) (IC50 in μM) |

|---|---|---|

| Isatin-Thiazole Derivatives | 5.36 ± 0.13 | 817.38 ± 6.27 |

| Coumarin-Isatin Derivatives | 2.56 ± 0.08 | Not specified in the same study |

| Chromone-Isatin Derivatives | 3.18 ± 0.12 | 817.38 ± 6.27 |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. nih.govmdpi.comnih.gov

Atrial Natriuretic Peptide (ANP) Receptor Coupled Guanylyl Cyclase (GC) Inhibition

Isatin has been identified as an endogenous inhibitor of the atrial natriuretic peptide (ANP) receptors that are coupled with particulate guanylyl cyclase (GC). nih.govnih.gov This inhibitory action has implications for regulating physiological processes controlled by ANP, such as blood pressure and fluid balance. nih.gov

Research has shown that substitutions on the isatin ring can enhance this inhibitory activity. Specifically, some 5-substituted isatins, including 5-methylisatin, have demonstrated more effective inhibitory activity than isatin itself. nih.gov In studies using rat brain and heart membranes, 5-methylisatin exhibited IC50 values in the range of 1.3-20 μM for the inhibition of ANP-stimulated GC. nih.gov This indicates that the 5-methyl group contributes favorably to the inhibitory potential of the isatin core. The effect of a 6-chloro substitution in conjunction with the 5-methyl group has not been explicitly detailed, but the enhanced activity of 5-methylisatin suggests that this compound could also be a potent inhibitor of ANP-receptor-coupled guanylyl cyclase.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Fluoro Isatin |

| 5-Methyl Isatin |

| Isatin-thiosemicarbazones |

| N4-substituted isatin-3-thiosemicarbazones |

| Isatin-thiazole derivatives |

| Coumarin-isatin derivatives |

| Chromone-isatin derivatives |

| Acarbose |

| Isatin |

| 5-Hydroxyisatin |

Structure Activity Relationship Sar Studies of 6 Chloro 5 Methylisatin Analogues

Influence of Substituents on Biological Activity

The electronic properties and steric bulk of substituents on the benzene (B151609) ring of the isatin (B1672199) core significantly influence the molecule's interaction with biological targets. The specific placement of a chloro group at C-6 and a methyl group at C-5 creates a distinct electronic and steric profile that serves as a baseline for further analogue design.

The position of halogen and methyl groups on the isatin ring is a critical determinant of biological activity. Research on various isatin derivatives has shown that substitution at the C-5, C-6, and C-7 positions can dramatically alter efficacy and selectivity.

Halogenation, in particular, is a common strategy to enhance the potency of isatin-based compounds. Studies have frequently shown that introducing a halogen at the C-5 position enhances various biological activities, including anticancer and antimicrobial effects. For instance, some research indicates that compounds with halogens at the C-5 position exhibit better cytotoxic activity compared to those with halogens at the C-6 position.

In the context of 6-chloro-5-methylisatin, the existing C-6 chloro substituent already contributes to the molecule's activity profile. The addition or movement of other groups can lead to significant changes. For example, a study on multi-substituted isatin derivatives evaluated their antiproliferative activity against several cancer cell lines. The findings showed that substitutions with halogens at the C-5, C-6, and C-7 positions resulted in higher inhibitory activity against leukemia cells (K562). mdpi.com One derivative, 5,6,7-trichloro-1H-indole-2,3-dione, demonstrated particularly high potency, underscoring the cumulative effect of poly-halogenation on the aromatic ring. mdpi.com

Furthermore, SAR studies have revealed that the insertion of a halogen at the C-7 position is an essential structural modification for obtaining favorable antibacterial activity. nih.gov This suggests that while the this compound core is a solid starting point, analogues with additional halogenation at C-7 could exhibit enhanced antibacterial properties.

The following table, adapted from studies on multi-substituted isatin derivatives, illustrates the impact of substituent positioning on cytotoxic activity.

| Compound | Substituents | IC50 (µM) vs K562 Cells | IC50 (µM) vs HepG2 Cells | IC50 (µM) vs HT-29 Cells |

| 5-Bromoisatin | 5-Br | 4.65 | 10.28 | 15.36 |

| 5-Bromo-6-fluoro-isatin | 5-Br, 6-F | 2.32 | 11.24 | 12.33 |

| 5-Bromo-7-methyl-isatin | 5-Br, 7-CH3 | 3.32 | 9.87 | 10.21 |

| 5,6,7-Trichloro-isatin | 5-Cl, 6-Cl, 7-Cl | 1.75 | 3.20 | 4.17 |

| Data derived from research on substituted isatin derivatives, illustrating the influence of substituent position on anticancer activity. mdpi.com |

The electronic nature of the substituents on the isatin ring plays a pivotal role in modulating biological activity. Electron-donating groups (EDGs), such as methyl (-CH3), and electron-withdrawing groups (EWGs), like chloro (-Cl), alter the electron density of the aromatic ring, which in turn affects ligand-receptor interactions, membrane permeability, and metabolic stability. youtube.com

The effect of these groups is highly context-dependent and varies with the biological target.

For Anticancer Activity: In some studies, the presence of EDGs at the C-5 position, such as a methyl group, has been shown to enhance anticancer activity. nih.gov Conversely, other research has demonstrated that incorporating an EWG, such as a halogen, at C-5 boosts cytotoxic effects. nih.gov This apparent contradiction highlights that the optimal electronic properties depend on the specific cancer cell line and the mechanism of action. In some cases, a combination of an EWG with a hydrophobic, electron-releasing methyl group can be particularly effective. nih.gov

For Antimycobacterial and Antibacterial Activity: Research has often found that an EWG at the C-5 position enhances antimycobacterial and antibacterial potency. nih.gov For example, SAR studies on certain isatin hybrids demonstrated that incorporating a thiosemicarbazide moiety at C-3 and an EWG at C-5 led to improved activity. nih.gov

For Anticonvulsant Activity: In contrast, some studies on isatin derivatives for anticonvulsant activity found that compounds with EDGs showed better activity than those with EWGs. nih.gov This was attributed to the presence of an extra electron donor atom that could facilitate additional bonding at the receptor site. nih.gov

For this compound, the scaffold contains both an EDG (5-methyl) and an EWG (6-chloro). This specific combination creates a unique electronic distribution that can be fine-tuned by introducing other groups or modifying the existing ones to optimize a desired biological activity.

Impact of Modifications at N-1, C-2, and C-3 Positions

The heterocyclic core of isatin provides three key positions for chemical modification: the nitrogen at position 1 (N-1) and the carbonyl carbons at positions 2 (C-2) and 3 (C-3). These sites are frequently altered to generate extensive libraries of analogues with diverse pharmacological profiles. nih.govnih.gov

N-1 Position: The hydrogen atom on the N-1 indole (B1671886) nitrogen can be readily substituted with various alkyl, aryl, or acyl groups. N-alkylation can increase lipophilicity, potentially improving cell membrane permeability. The introduction of sterically hindered or long-chain alkyl groups at this position has been shown to enhance antimicrobial activity. nih.gov

C-2 Position: The carbonyl group at the C-2 position is part of an amide (lactam) linkage. While less frequently modified than the C-3 carbonyl, it is a crucial hydrogen bond acceptor and plays a significant role in the planar structure of the isatin core. Its interaction with biological targets is often vital for binding affinity.